

Application Note: Strategic Derivatization of Methyl 2-Undecynoate

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Compound of Interest

Compound Name: Methyl 2-undecynoate

CAS No.: 10522-18-6

Cat. No.: B078527

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From Heterocyclic Scaffolds to Covalent Probes

Abstract

Methyl 2-undecynoate (M2U), an

-acetylenic ester, possesses unique electrophilic properties often underutilized in biological research. While historically known as a fragrance ingredient (Folione), its conjugated triple bond system offers a versatile platform for chemical biology. This guide details protocols for transforming M2U into bioactive heterocyclic scaffolds (pyrazolones/isoxazoles) and utilizing its intrinsic reactivity as a Michael acceptor for Activity-Based Protein Profiling (ABPP) of cysteine-reactive enzymes.

Introduction & Chemical Biology Profile

Methyl 2-undecynoate is characterized by an internal alkyne conjugated to a methyl ester. This conjugation lowers the LUMO energy of the triple bond, making the C3 position highly electrophilic. In biological contexts, this molecule serves two distinct functions:

- **Precursor for Heterocycles:** It reacts with dinucleophiles (hydrazines, hydroxylamines) to form stable 5-membered rings found in various kinase inhibitors and NSAIDs.
- **Covalent Warhead:** It acts as a "soft" electrophile, capable of forming irreversible covalent bonds with nucleophilic cysteine residues in proteins (Michael Addition), making it a valuable

probe for lipid-metabolizing enzymes.

Safety Warning: **Methyl 2-undecynoate** is a known skin sensitizer (H317) and irritant. All protocols involving the neat compound must be performed in a fume hood with appropriate PPE (nitrile gloves, safety goggles).

Module A: Heterocyclic Scaffold Generation

Objective: Synthesis of a library of lipophilic pyrazolone cores for drug screening.

Background

The reaction of

-alkynyl esters with hydrazine derivatives yields pyrazolones. These scaffolds are privileged structures in medicinal chemistry, often mimicking peptide bonds or acting as kinase inhibitors. The lipophilic undecyl chain of M2U facilitates membrane permeation, making these derivatives ideal for targeting membrane-bound proteins.

Protocol 1: Synthesis of 3-Nonyl-1H-pyrazol-5(4H)-one

Target Audience: Medicinal Chemists

Reagents:

- **Methyl 2-undecynoate** (1.0 equiv)
- Hydrazine monohydrate (1.2 equiv)
- Ethanol (Absolute)
- Acetic acid (Cat.)

Step-by-Step Methodology:

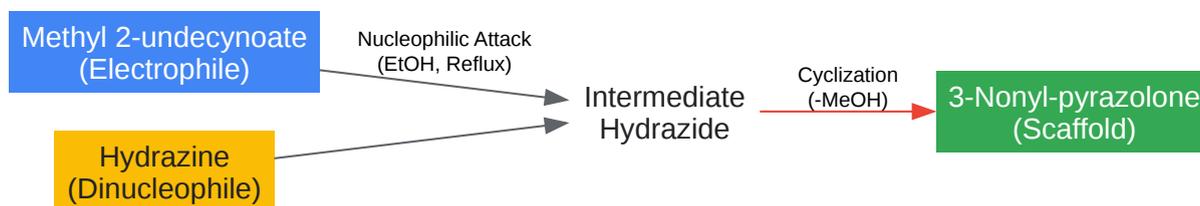
- Preparation: Dissolve **Methyl 2-undecynoate** (200 mg, 1.0 mmol) in absolute ethanol (5 mL) in a round-bottom flask.
- Addition: Add hydrazine monohydrate (60 mg, 1.2 mmol) dropwise at room temperature.

- Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting ester spot () should disappear, and a lower spot (pyrazolone) should appear.
 - Note: If reaction is sluggish, add 2 drops of glacial acetic acid to catalyze the initial nucleophilic attack.
- Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
- Purification: The product often precipitates upon cooling. Recrystallize from cold ethanol or purify via flash column chromatography (DCM:MeOH 95:5).
- Validation:
 - ¹H NMR (DMSO-d₆): Look for the disappearance of the methyl ester singlet (ppm) and the appearance of a broad NH signal (ppm).
 - MS (ESI+): Expected [M+H]⁺ = 211.3.

Data Summary: Reaction Optimization

Solvent	Temperature	Catalyst	Yield	Notes
Methanol	Reflux	None	65%	Slow kinetics (>12h)
Ethanol	Reflux	AcOH	88%	Optimal conditions
THF	60°C	TEA	40%	Incomplete cyclization

Visualization: Heterocycle Synthesis Workflow



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Figure 1: Reaction pathway for the conversion of M2U into a pyrazolone scaffold.

Module B: Activity-Based Protein Profiling (ABPP)

Objective: Using M2U as a covalent probe to map cysteine-reactive enzymes in a proteome.

Background

The electron-deficient triple bond of M2U serves as a Michael acceptor. Unlike highly reactive acrylamides, the internal alkyne provides a "tempered" reactivity profile, often requiring specific orientation within an enzyme's active site to react. This specificity makes it an excellent probe for enzymes involved in fatty acid metabolism (e.g., acyl-CoA dehydrogenases).

Protocol 2: Covalent Labeling of Proteomes

Target Audience: Chemical Biologists / Proteomics Specialists

Reagents:

- Cell Lysate (e.g., HeLa or HepG2, 1 mg/mL protein conc.)
- **Methyl 2-undecynoate** (100x stock in DMSO)
- "Clickable" Analogue (Optional: N-propargyl-2-undecynamide if downstream enrichment is required) or Antibody for specific target.
- PBS (pH 7.4)

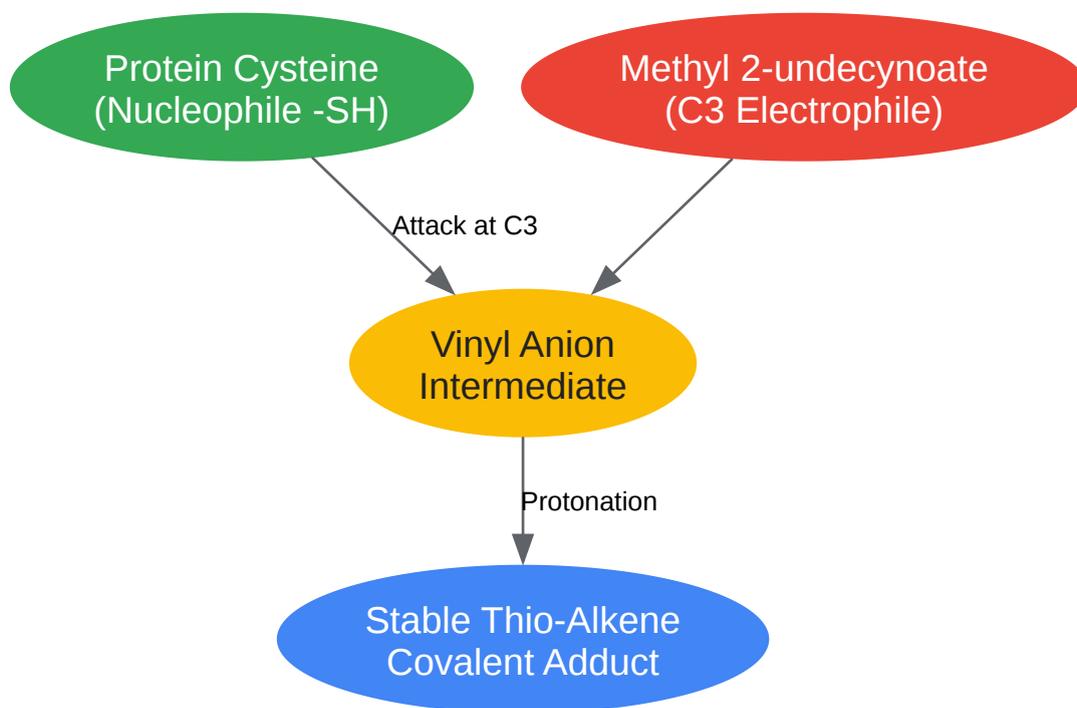
Step-by-Step Methodology:

- Lysate Preparation: Dilute cell lysate to 1 mg/mL in PBS.
- Probe Incubation: Add M2U (final concentration 10–50 μ M) to the lysate. Ensure final DMSO concentration is <1%.
 - Control: Incubate a separate sample with DMSO only.
 - Competition Control: Pre-incubate with iodoacetamide (50 μ M) for 30 min to block hyper-reactive cysteines, then add M2U.
- Reaction: Incubate at 37°C for 1 hour with gentle agitation.
- Quenching: Stop the reaction by adding 4x SDS-PAGE loading buffer (containing -mercaptoethanol) and boiling for 5 minutes.
- Analysis:
 - Gel-Based: If using a fluorescent analogue, resolve on SDS-PAGE and scan for fluorescence.
 - Mass Spec (Bottom-up): Digest with trypsin. Analyze peptides via LC-MS/MS. Look for a mass shift of +196.15 Da (M2U adduct) on cysteine residues.

Mechanism of Action: Cysteine Michael Addition

The thiol group of a cysteine residue attacks the C3 position of the alkynoate. The resulting vinyl anion is protonated to form a stable thio-acrylate adduct.

Visualization: Covalent Inhibition Mechanism



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Figure 2: Mechanism of Cysteine-mediated Michael addition to the alkynyl ester.

References

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Sources

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